molecular formula C14H14O B7485189 2-Methoxy-2'-methyl-1,1'-biphenyl

2-Methoxy-2'-methyl-1,1'-biphenyl

Cat. No.: B7485189
M. Wt: 198.26 g/mol
InChI Key: YDOGLCXULALGJP-UHFFFAOYSA-N
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Description

2-Methoxy-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by a methoxy group (-OCH3) and another by a methyl group (-CH3)

Scientific Research Applications

2-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2’-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid or ester under mild conditions . The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-Methoxy-2’-methyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group (-OH) or further to a carbonyl group (C=O).

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler biphenyl derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-hydroxy-2’-methyl-1,1’-biphenyl, while substitution could produce various derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism by which 2-Methoxy-2’-methyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2’-methyl-1,1’-biphenyl is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. This combination of functional groups can make it more versatile in various chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

1-methoxy-2-(2-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOGLCXULALGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromoanisole (187 mg, 1.00 mmol) reacted with 2-methylphenylboronic acid (150 mg, 1.10 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (116 mg, 2.0 mmol) in toluene at 100° C. to give the title compound (193 mg, 98%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.43 (t, 1H, J=8.2 Hz, aryl coupling J=1.75 Hz), 7.36-7.24 (m 5H), 7.10 (t, 1H, J=7.4 Hz, aryl coupling 0.91 Hz), 7.05 (d, 1H, J=8.2 Hz), 3.84 (s, 3H), 2.24 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.53, 138.58, 136.77, 130.95, 130.77, 129.95, 129.52, 128.51, 127.25, 125.40, 120.38, 110.56, 55.31, 19.89. GC/MS(EI): m/z 198 (M+). Anal. Calcd for C14H14O: C, 84.81; H, 7.12. Found: C, 84.97; H, 7.11.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
116 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A THF solution of ethylmagnesium bromide (0.324 mL, 1.08 M, 0.35 mmol) was added to FeF3.3H2O (8.34 mg, 0.05 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (63.8 mg, 0.15 mmol) and triphenylphosphine (13.1 mg, 0.05 mmol) at 0° C. under argon atmosphere. The following process was also performed under argon atmosphere. After stirring for six hours at room temperature, 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol) and a THF solution of o-tolylmagnesium bromide (1.88 mL, 0.80 M, 1.5 mmol) was added to the mixture. The mixture was reacted at 60° C. for 24 hours, and then at 80° C. for 12 hours. After cooled to the ambient temperature, 2.0 mL of saturated sodium potassium tartrate aqueous solution was added to the reaction mixture. The water layer was extracted five times using Et2O. The total organic extract was filtrated by Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After removing the solvent under reduced pressure, the crude product was dissolved in CH2Cl2 (1.0 mL). Then, m-chloroperbenzoic acid (MCPBA) (0.06 mmol) was added at room temperature, and the reaction mixture was stirred for 30 minutes. After removing the solvent under reduced pressure, the crude product was purified by silica gel chromatography (toluene=15, 30, 50% in hexane), thereby obtaining the above compound, which was a white solid (0.188 g, yield=95%, purity=>99% (GC analysis)).
Quantity
0.324 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Reaction Step One
Quantity
63.8 mg
Type
reactant
Reaction Step One
Quantity
13.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
142.6 mg
Type
reactant
Reaction Step Two
Name
o-tolylmagnesium bromide
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0.06 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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